5'-Xanthylic acid, 7,8-dihydro-8-oxo-
Overview
Description
5’-Xanthylic acid, 7,8-dihydro-8-oxo-: is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is notable for its role in oxidative damage to nucleic acids, where it serves as a biomarker for oxidative stress. The presence of 7,8-dihydro-8-oxo modifications in nucleotides can lead to mutations during DNA replication, making it a significant subject of study in the fields of genetics and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- typically involves the oxidation of guanine derivatives. One common method includes the use of reactive oxygen species (ROS) to induce the formation of the 8-oxo modification. This can be achieved through chemical oxidants such as potassium bromate (KBrO3) or enzymatic processes involving oxidases .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than commercial use. large-scale synthesis can be achieved through controlled oxidation processes in bioreactors, ensuring the purity and consistency required for scientific studies .
Chemical Reactions Analysis
Types of Reactions: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxidative products.
Reduction: Reduction reactions can revert the compound back to its non-oxidized form.
Substitution: Nucleophilic substitution reactions can occur at the 8-oxo position.
Common Reagents and Conditions:
Oxidation: Potassium bromate (KBrO3), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), ascorbic acid.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products: The major products of these reactions include various oxidized and reduced forms of guanine derivatives, which are often studied for their biological implications .
Scientific Research Applications
Chemistry: In chemistry, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used as a model compound to study oxidative damage and repair mechanisms in nucleic acids. It helps in understanding the chemical pathways involved in DNA oxidation and the subsequent biological effects .
Biology: In biological research, this compound is crucial for studying the effects of oxidative stress on cellular processes. It serves as a biomarker for oxidative damage in DNA, aiding in the investigation of diseases related to oxidative stress, such as cancer and neurodegenerative disorders .
Medicine: In medicine, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used to develop diagnostic tools for detecting oxidative damage in patients. It also has potential therapeutic applications in targeting oxidative stress-related pathways .
Industry: While its industrial applications are limited, the compound is used in the development of antioxidants and other protective agents that mitigate oxidative damage in various products .
Mechanism of Action
The mechanism of action of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- involves its incorporation into DNA and RNA, where it can mispair with adenine during replication. This mispairing leads to mutations, which can have significant biological consequences. The compound is recognized and excised by DNA repair enzymes such as 8-oxoguanine glycosylase (OGG1), which initiates the base excision repair pathway to correct the damage .
Comparison with Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG): A closely related compound that also serves as a biomarker for oxidative DNA damage.
Oxolinic acid: Another compound with an 8-oxo modification, used primarily for its antibacterial properties.
Uniqueness: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is unique in its specific application to nucleic acid research. Unlike other similar compounds, it is primarily used to study the effects of oxidative stress on DNA and RNA, making it a valuable tool in understanding the molecular mechanisms of oxidative damage and repair .
Properties
IUPAC Name |
[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXQSHHYSTFPH-BKKZJBRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943394 | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-31-5 | |
Record name | 9-N-Ribofuranosyluric acid 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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